Lipophilicity Modulation: 1.3-Unit LogP Reduction Versus the Phenyl Analog Improves Lead-Likeness
The target compound displays a computed partition coefficient (LogP) of 2.84 and a distribution coefficient at pH 7.4 (LogD₇.₄) of 2.84, as calculated by JChem via Chembase [1]. In contrast, the direct phenyl analog 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-18-3), in which the 2-methyl-3-furyl group is replaced by a 2-methylphenyl group, exhibits a computed LogP of 4.15 based on data from Molbase [2]. This represents a calculated difference of ΔLogP = −1.31, placing the target compound substantially closer to the lead-like LogP ≤ 3 guideline. Lower lipophilicity is associated with reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility—all factors that enhance the compound's developability profile in early-stage screening cascades.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.84; LogD₇.₄ = 2.84 (JChem) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine: LogP = 4.15 (Molbase computation) |
| Quantified Difference | ΔLogP = −1.31 (target − comparator) |
| Conditions | In silico computation; JChem (Chembase) for target; Molbase database for comparator. No experimental logP/logD values are publicly available for either compound. |
Why This Matters
Procurement of the phenyl analog would introduce a compound with ~20× higher predicted lipophilicity, potentially confounding structure–activity relationships in cellular assays due to altered membrane partitioning and non-specific binding.
- [1] Chembase. 1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine. Chembase ID: 279978. http://www.chembase.cn/molecule-279978.html (accessed 2026-05-01). View Source
- [2] Molbase. 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine. Molbase ID: 25999. https://qiye.molbase.cn/d17603/402 (accessed 2026-05-01). View Source
